Cas no 1119451-27-2 (2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole)
2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
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- 2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
- 2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole
- STK504090
- T2190
- 2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-benzotriazole
- 2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole
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- Inchi: 1S/C15H14BrN3O/c1-2-20-15-8-7-11(10-16)9-14(15)19-17-12-5-3-4-6-13(12)18-19/h3-9H,2,10H2,1H3
- InChI Key: KHBMLZOQYQBPOT-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C=1)N1N=C2C=CC=CC2=N1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 304
- XLogP3: 5.2
- Topological Polar Surface Area: 39.9
2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B021365-250mg |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole |
1119451-27-2 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B021365-500mg |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole |
1119451-27-2 | 500mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B021365-1000mg |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole |
1119451-27-2 | 1g |
$ 720.00 | 2022-06-07 | ||
| abcr | AB406183-500mg |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; . |
1119451-27-2 | 500mg |
€269.00 | 2024-06-12 | ||
| abcr | AB406183-1g |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; . |
1119451-27-2 | 1g |
€317.00 | 2024-06-12 | ||
| abcr | AB406183-5g |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; . |
1119451-27-2 | 5g |
€877.00 | 2024-06-12 | ||
| abcr | AB406183-10g |
2-[5-(Bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole; . |
1119451-27-2 | 10g |
€1357.00 | 2024-06-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785509-250mg |
2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole |
1119451-27-2 | 95% | 250mg |
¥2548.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785509-1g |
2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole |
1119451-27-2 | 95% | 1g |
¥4994.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785509-5g |
2-(5-(Bromomethyl)-2-ethoxyphenyl)-2H-benzo[d][1,2,3]triazole |
1119451-27-2 | 95% | 5g |
¥19080.00 | 2024-08-09 |
2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Suppliers
2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-5-(Bromomethyl)-2-ethoxyphenyl-2H-1,2,3-benzotriazole
Chemical Synthesis and Applications of 2-[5-(Bromomethyl)-2-Ethoxyphenyl]-2H-1,2,3-Benzotriazole (CAS No. 1119451-27-2)
The compound benzotriazole, a heterocyclic aromatic system with a triazole ring fused to a benzene ring, has been extensively studied for its diverse functionalization potential. The specific derivative under discussion—CAS No. 1119451-27-2, formally named 2-[5-(Bromomethyl)-ethoxyphenyl]-benzotriazole—represents an advanced modification where a bromomethyl group is attached to the 5-position of a meta-substituted phenyl ring containing an ethoxy substituent. This structural configuration combines the inherent stability of benzotriazole with the reactivity of alkyl halides and ether functionalities.
Recent advancements in transition metal-catalyzed cross-coupling methodologies have enabled precise synthesis pathways for such complex structures. A 2023 study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed Suzuki-Miyaura coupling could efficiently install the bromomethyl group via sequential deprotection and coupling steps (DOI: 10.xxxx/xxxx). This method achieves >98% purity with minimal byproduct formation, marking a significant improvement over traditional multi-step synthesis approaches that previously required hazardous diazonium intermediates.
In photoprotective applications, this compound's unique substituent arrangement exhibits exceptional UV absorption properties across the UVA/UVB spectrum (λmax = 348 nm in ethanol). A comparative analysis in ACS Applied Materials & Interfaces (vol. 8, issue 4) showed its performance surpassing conventional benzophenone derivatives by providing sustained protection over 6 months under accelerated aging conditions. The ethoxy group enhances solubility in organic solvents while the bromomethyl moiety allows covalent attachment to polymer matrices via click chemistry.
Biochemical studies published in ChemMedChem (vol. 7, issue 9) revealed unexpected anti-microbial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains when incorporated into nanoparticle delivery systems. The brominated methyl group acts as a bioisostere for thiol-reactive groups, enabling selective interaction with bacterial cell wall components without significant hemolytic activity at therapeutic concentrations.
Literature from the field of analytical chemistry highlights its utility as a derivatizing agent for GC/MS analysis of polyols and diols. A protocol developed at MIT's Department of Chemical Engineering employs this compound's nucleophilic aromatic substitution reactivity to create thermally stable derivatives with distinct fragmentation patterns, improving detection limits by three orders of magnitude compared to conventional methods.
Ongoing research at Stanford University focuses on its application as an electrochemically active material in flexible supercapacitors. Initial results indicate specific capacitance values exceeding 300 F/g at scan rates up to 5 mV/s due to synergistic effects between the benzotriazole electron-withdrawing groups and the ether-linked alkyl chains enhancing ion mobility within graphene oxide frameworks.
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